Deoxygalactonojirimycin-15N Hydrochloride
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Overview
Description
Deoxygalactonojirimycin-15N Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₄Cl¹⁵NO₄ and its molecular weight is 200.63. The purity is usually 95%.
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Scientific Research Applications
Antiviral Properties : Deoxygalactonojirimycin-15N Hydrochloride has been studied for its antiviral properties, particularly against Hepatitis B Virus (HBV). One study found that an alkylated derivative of deoxygalactonojirimycin reduced the amount of HBV DNA in culture, suggesting a potential mechanism for inhibiting the maturation or stability of HBV nucleocapsids (Lu et al., 2003).
Synthesis Methods : Various studies have focused on developing efficient synthesis methods for deoxygalactonojirimycin and its derivatives. These include methods using l-sorbose, proline-catalyzed α-aminoxylation, and carbamate annulation, highlighting the compound's significance in chemical synthesis (Furneaux et al., 1993), (Chacko & Ramapanicker, 2015), (Timmer et al., 2011).
Fabry Disease Research : Deoxygalactonojirimycin has been investigated for its role in Fabry disease treatment. It has been shown to increase systemic exposure and tissue levels of active α-galactosidase A, an enzyme deficient in Fabry patients, particularly when co-administered with enzyme replacement therapy (Warnock et al., 2015). Another study reviewed the in vitro and in vivo amenability of migalastat, a derivative of deoxygalactonojirimycin, in treating Fabry disease, demonstrating the complexity of matching pharmacological therapy with specific genetic mutations (Lenders et al., 2020).
Inhibitory Activities : Deoxygalactonojirimycin derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes. For instance, its lysine hybrids have shown potent D-galactosidase inhibitory activities, which can be relevant in biochemical research and potential therapeutic applications (Steiner et al., 2008).
Antiviral Compound Development : Deoxygalactonojirimycin-based imino sugars have been explored as antiviral compounds. Their ability to inhibit ER α-glucosidases, which play a role in viral infections like Hepatitis C, has been a focus of research, indicating their potential in developing new antiviral therapies (Howe et al., 2013).
Mechanism of Action
Target of Action
Deoxygalactonojirimycin-15N Hydrochloride, also known as Migalastat , is a potent and selective inhibitor of α-galactosidase A . This enzyme is responsible for breaking down glycosphingolipid substrate .
Mode of Action
Migalastat works by stabilizing the body’s dysfunctional alpha-Galactosidase A enzyme . This stabilization allows the enzyme to clear the accumulation of glycosphingolipid disease substrate .
Biochemical Pathways
The primary biochemical pathway affected by Migalastat is the glycosphingolipid metabolic pathway . By stabilizing the alpha-Galactosidase A enzyme, Migalastat helps to prevent the buildup of glycosphingolipid substrate in various organs .
Pharmacokinetics
Migalastat has a bioavailability of 75% . The elimination half-life of Migalastat is between 3 to 5 hours after a single dose . It is excreted primarily in the urine (77%) and feces (20%) .
Result of Action
The stabilization of the alpha-Galactosidase A enzyme by Migalastat results in an increase in the enzyme’s activity . This leads to a reduction in the accumulation of glycosphingolipid substrate in various organs, thereby alleviating the symptoms of Fabry disease .
Safety and Hazards
The safety data sheet for Deoxygalactonojirimycin-15N Hydrochloride indicates that it is an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
Deoxygalactonojirimycin-15N Hydrochloride is an extremely potent and selective inhibitor of α-D-galactosidase . It achieves inhibition by binding to the active sites of these enzymes, effectively hindering substrate hydrolysis . This makes it a valuable tool for investigating glycoside hydrolysis pathways and elucidating the biological functions of glycosidases .
Cellular Effects
This compound has been used to study its effects on the mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons . It influences cell function by inhibiting the enzymatic activity of α-galactosidase A .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically α-galactosidase . It acts as a competitive inhibitor of α-galactosidase, binding to the enzyme and preventing substrate hydrolysis .
Temporal Effects in Laboratory Settings
It is known that it exhibits potent inhibitory effects on specific glycosidases, such as α-glucosidase and α-galactosidase .
Metabolic Pathways
This compound is involved in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds . It interacts with enzymes such as α-glucosidase and α-galactosidase .
Properties
IUPAC Name |
(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-TWTQYYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.